1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea
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Overview
Description
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea is a chemical compound with the molecular formula C17H21N3S It is known for its unique structure, which includes a cyclohexyl ring substituted with a dimethylamino group and a phenylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea typically involves the reaction of 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thioureas or ureas.
Scientific Research Applications
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit proteases by binding to the active site, preventing substrate access and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea: Known for its use as a catalyst in enantioselective reactions.
N-[(1R,2R)-2-(1-Piperidinyl)cyclohexyl]-N′-[4-(trifluoromethyl)phenyl]squaramide: Another compound with similar structural features and catalytic properties.
Uniqueness
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-phenylthiourea stands out due to its specific combination of a cyclohexyl ring with a dimethylamino group and a phenylthiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H23N3S |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)cyclohexyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19) |
InChI Key |
YDBBQPLXSIFQKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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